1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine
Overview
Description
1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor (BCR) signaling, which plays a crucial role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mechanism of Action
BTK plays a critical role in BCR signaling, which is essential for B-cell development, activation, and survival. Upon BCR engagement, BTK is activated and phosphorylates downstream targets, leading to the activation of various signaling pathways. 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine binds to the active site of BTK and prevents its phosphorylation, thereby inhibiting downstream signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis in B-cells and inhibit their proliferation and survival. In addition, this compound has been shown to reduce the production of cytokines and chemokines that promote B-cell growth and survival. This compound has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax and lenalidomide.
Advantages and Limitations for Lab Experiments
1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine has several advantages for laboratory experiments, including its potency and selectivity for BTK, its ability to induce apoptosis in B-cells, and its potential to enhance the activity of other anti-cancer agents. However, this compound also has some limitations, including its potential toxicity and off-target effects, which need to be carefully evaluated in preclinical and clinical studies.
Future Directions
There are several future directions for the development and evaluation of 1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine. These include:
- Further preclinical studies to evaluate the efficacy and safety of this compound in combination with other anti-cancer agents.
- Clinical trials to evaluate the safety and efficacy of this compound in patients with B-cell malignancies, including CLL, MCL, and DLBCL.
- Studies to evaluate the potential of this compound for the treatment of other B-cell disorders, such as autoimmune diseases and allergies.
- Development of novel BTK inhibitors with improved selectivity, potency, and safety profiles.
Scientific Research Applications
1-(2,3-dimethylphenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent inhibition of BTK and downstream signaling pathways, leading to decreased proliferation and survival of B-cells.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-4-(4-methoxy-3-methylphenyl)sulfonylpiperazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15-6-5-7-19(17(15)3)21-10-12-22(13-11-21)26(23,24)18-8-9-20(25-4)16(2)14-18/h5-9,14H,10-13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KICIECMTYFKFSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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